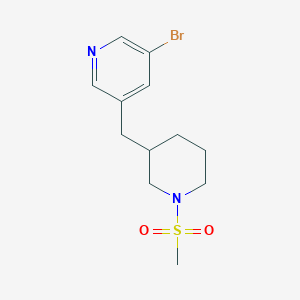

3-Bromo-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine

Description

Properties

IUPAC Name |

3-bromo-5-[(1-methylsulfonylpiperidin-3-yl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O2S/c1-18(16,17)15-4-2-3-10(9-15)5-11-6-12(13)8-14-7-11/h6-8,10H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFYLIWRBMELKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)CC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology:

- Starting Material: 5-Aminopyridine derivatives or commercially available pyridine precursors.

- Reagents: Brominating agents such as N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a radical initiator or Lewis acid catalyst.

- Conditions: Controlled temperature (0–25°C) to ensure regioselectivity at the 3-position.

- Outcome: 3-Bromo-pyridine derivatives with high regioselectivity, as demonstrated in patent WO2021074138A1, where halogenation of pyridine rings is optimized for position-specific substitution.

Introduction of the (1-(Methylsulfonyl)piperidin-3-yl)methyl Group

The key challenge lies in attaching the heterocyclic moiety bearing the methylsulfonyl group onto the pyridine ring at the 5-position, which is achieved through cross-coupling reactions and nucleophilic substitution .

Methodology:

Step 1: Synthesis of the heterocyclic fragment, (1-(methylsulfonyl)piperidin-3-yl)methyl .

- Starting Material: Piperidine derivatives.

- Reagents: Methylsulfonyl chloride (MsCl) for sulfonylation, followed by methylation agents.

- Reaction Conditions: Sulfonylation performed in anhydrous solvents like dichloromethane with base (e.g., triethylamine) at low temperatures.

- Outcome: Methylsulfonyl-functionalized piperidine.

Step 2: Formation of the methyl linkage :

- Method: Use of nucleophilic substitution or methylation strategies.

- Reagents: Formaldehyde derivatives or methylating agents such as methyl iodide (MeI) in the presence of base.

- Coupling: The heterocyclic fragment is then coupled to the pyridine ring via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (SNAr) if the pyridine bears suitable leaving groups.

- Conditions: Palladium-catalyzed coupling in the presence of phosphine ligands and base (e.g., potassium carbonate).

Research Findings:

- The synthesis of similar heterocyclic substituents has been reported in the literature, where Buchwald–Hartwig coupling or Suzuki reactions are employed to attach heteroaryl groups to pyridine derivatives.

Bromination at the 3-Position of Pyridine

The bromination step is critical for subsequent functionalization. Literature indicates that selective bromination of pyridine rings can be achieved via electrophilic substitution under controlled conditions, often using NBS or Br₂ with catalysts like FeBr₃ or AlCl₃.

Optimized Conditions:

- Solvent: Acetic acid or dichloromethane.

- Temperature: 0–25°C.

- Reagent: NBS or Br₂.

- Outcome: High regioselectivity at the 3-position, minimizing polybromination.

Coupling of the Heterocyclic Fragment to the Brominated Pyridine

The final assembly involves coupling the heterocyclic fragment bearing the methylsulfonyl group to the brominated pyridine at the 5-position.

Methodology:

- Suzuki-Miyaura coupling is the most common approach, employing:

- Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), boronic acids or esters, and bases like K₂CO₃.

- Conditions: Reflux in solvents such as toluene, dioxane, or acetonitrile.

- Alternatively, nucleophilic aromatic substitution can be used if the pyridine ring bears a suitable leaving group and the heterocyclic fragment has nucleophilic character.

Research Data:

- Literature demonstrates successful coupling of pyridine derivatives with heterocyclic amines or sulfonylated heterocycles under these conditions.

Purification and Final Functionalization

Post-coupling, purification via column chromatography or recrystallization yields the target compound. Additional steps include methylation of the nitrogen atom if necessary, and final sulfonylation to ensure the methylsulfonyl group is intact.

Data Table: Summary of Preparation Methods

Notes and Considerations

- Selectivity Control: Precise temperature and reagent stoichiometry are essential to avoid polybromination or undesired side reactions.

- Reaction Monitoring: TLC, NMR, and mass spectrometry are employed to confirm intermediate formation.

- Yield Optimization: Use of catalytic systems like Pd(PPh₃)₄ and optimized solvents enhances coupling efficiency.

- Safety: Handling of brominating agents and sulfonyl chlorides requires appropriate safety measures due to their corrosive and toxic nature.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structures to 3-Bromo-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine exhibit significant antitumor properties. For instance, pyrazine derivatives have shown inhibitory activity against various cancer cell lines, suggesting that this compound may also possess anticancer effects due to its ability to interfere with cellular signaling pathways involved in tumor growth.

Antimicrobial Activity

The compound has potential antimicrobial properties, as evidenced by studies indicating that pyrazole derivatives can effectively combat various bacterial strains and fungi. This suggests that this compound could be explored for use in treating infections.

Case Study 1: Antitumor Effects

A study published in a peer-reviewed journal demonstrated the efficacy of a related compound in inhibiting the proliferation of cancer cells. The results indicated that the compound induced apoptosis in cancer cell lines through the inhibition of specific kinases involved in cell cycle regulation . This provides a basis for further investigation into the antitumor potential of this compound.

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of pyridine derivatives, revealing their effectiveness against resistant bacterial strains. The study highlighted the structural features that enhance antimicrobial activity, suggesting that modifications like those present in this compound could lead to improved efficacy against pathogens .

Mechanism of Action

The mechanism of action of 3-Bromo-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the methylsulfonyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below highlights key structural differences and physicochemical properties of 3-Bromo-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine and related compounds:

Key Observations :

- Substituent Effects : The methylsulfonyl-piperidinylmethyl group in the main compound introduces significant steric bulk compared to simpler substituents like methoxy or ethynyl. This likely enhances binding specificity in protein targets but may reduce solubility .

- Molecular Weight : The main compound (~349.29 g/mol) is heavier than analogues like 3-Bromo-5-(methylsulfonyl)pyridine (236.086 g/mol), impacting pharmacokinetic properties such as membrane permeability .

Biological Activity

3-Bromo-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 3-position of a pyridine ring, which is further substituted with a piperidine moiety containing a methylsulfonyl group. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Bromination of pyridine derivatives.

- Nucleophilic substitution to introduce the piperidine moiety.

- Sulfonation to incorporate the methylsulfonyl group.

Optimizing reaction conditions such as temperature and solvents is crucial for achieving high yields and purity.

The biological activity of this compound is attributed to its interaction with various molecular targets. The bromine and methylsulfonyl groups influence its reactivity and binding affinity to biological molecules. The piperidine moiety may enhance its interaction with receptors or enzymes, affecting several biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity :

- Antibacterial Properties :

- Enzyme Inhibition :

Case Study 1: Anticancer Evaluation

A study investigated the efficacy of similar compounds in inducing apoptosis in breast cancer cells. The results indicated that certain derivatives could enhance caspase activity significantly, suggesting potential for development as anticancer agents .

Case Study 2: Antibacterial Screening

Another study focused on the antibacterial properties of pyridine derivatives. The introduction of electron-withdrawing groups like bromine was found to improve binding affinity to bacterial targets, enhancing overall antimicrobial activity .

Data Tables

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine at position 3; Methylsulfonyl group | Anticancer, Antibacterial |

| Similar Pyridine Derivative | Varies | Cytotoxicity against MDA-MB-231 cells |

| Related Compound | Electron-withdrawing groups | Enhanced antibacterial activity |

Q & A

Advanced Research Question

- Density Functional Theory (DFT) : Models electron distribution to predict reactivity at the bromine site or methylsulfonyl group .

- Molecular Dynamics (MD) Simulations : Assess binding stability of the piperidine-methylsulfonyl motif in protein active sites .

- Quantitative Structure-Activity Relationship (QSAR) : Correlates substituent effects (e.g., bromine vs. iodine) with activity trends observed in analogs .

What strategies are effective for introducing functional groups at the 5-position of the pyridine ring?

Basic Research Question

Functionalization at the 5-position often involves:

- Directed ortho-metalation : Use of strong bases (e.g., LDA) to deprotonate the pyridine ring, followed by electrophilic quenching .

- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids to install aryl/heteroaryl groups .

- Protecting group strategies : Temporary protection of the methylsulfonyl-piperidine moiety with Boc groups during halogenation .

How can researchers mitigate challenges in scaling up the synthesis of this compound?

Advanced Research Question

Scale-up requires:

- Continuous flow chemistry : Reduces exothermic risks in high-temperature reactions (e.g., bromination) .

- Solvent optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety .

- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progression in real time .

What are the potential metabolic pathways for this compound in biological systems?

Advanced Research Question

Predicted pathways include:

- Oxidative metabolism : Cytochrome P450-mediated oxidation of the piperidine ring .

- Sulfone reduction : Conversion of methylsulfonyl to methylthio groups by reductases .

- Glucuronidation : Conjugation at the pyridine nitrogen or methylsulfonyl oxygen .

How does the bromine atom at the 3-position influence the compound’s chemical reactivity?

Basic Research Question

The bromine atom serves as a:

- Site for functionalization : Enables cross-coupling (e.g., Buchwald-Hartwig amination) to introduce amines or ethers .

- Steric and electronic modulator : Electron-withdrawing effects increase the electrophilicity of adjacent positions, facilitating nucleophilic substitution .

What safety precautions are critical when handling this compound?

Basic Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.